molecular formula C12H9Cl4NO B14465148 4-(2,4,6-Trichlorophenoxy)aniline hydrochloride CAS No. 73166-60-6

4-(2,4,6-Trichlorophenoxy)aniline hydrochloride

Cat. No.: B14465148
CAS No.: 73166-60-6
M. Wt: 325.0 g/mol
InChI Key: WPFQUSOPMYPPMY-UHFFFAOYSA-N
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Description

4-(2,4,6-Trichlorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H8Cl3NO. It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique structure, which includes a trichlorophenoxy group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trichlorophenoxy)aniline hydrochloride typically involves the reaction of 2,4,6-trichlorophenol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trichlorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4,6-Trichlorophenoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trichlorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trichlorophenoxy)aniline hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of both phenoxy and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

73166-60-6

Molecular Formula

C12H9Cl4NO

Molecular Weight

325.0 g/mol

IUPAC Name

4-(2,4,6-trichlorophenoxy)aniline;hydrochloride

InChI

InChI=1S/C12H8Cl3NO.ClH/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9;/h1-6H,16H2;1H

InChI Key

WPFQUSOPMYPPMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl.Cl

Related CAS

26306-61-6 (Parent)

Origin of Product

United States

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